Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride is a chemical compound with the molecular formula C11H13NO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions, which are deuterated (d3), and it exists as a hydrochloride salt. Isoquinoline derivatives are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Hydrogenation: Isoquinoline undergoes hydrogenation to form 3,4-dihydroisoquinoline.
Methoxylation: The 3,4-dihydroisoquinoline is then subjected to methoxylation at the 6 and 7 positions using methanol-d3 (deuterated methanol) in the presence of a suitable catalyst.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it back to isoquinoline or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized isoquinoline compounds.
Scientific Research Applications
Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Isoquinoline, 3,4-dihydro-6,7-di(methoxy-d3)-hydrochloride can be compared with other similar compounds, such as:
Isoquinoline: The parent compound, which lacks the methoxy groups and deuteration.
3,4-Dihydroisoquinoline: A reduced form of isoquinoline without methoxy groups.
6,7-Dimethoxyisoquinoline: A non-deuterated version with methoxy groups at the 6 and 7 positions.
The uniqueness of this compound lies in its specific substitution pattern and deuteration, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C11H14ClNO2 |
---|---|
Molecular Weight |
233.72 g/mol |
IUPAC Name |
6,7-bis(trideuteriomethoxy)-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;/h5-7H,3-4H2,1-2H3;1H/i1D3,2D3; |
InChI Key |
PQXVEYYRJHMTEV-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C2C=NCCC2=C1)OC([2H])([2H])[2H].Cl |
Canonical SMILES |
COC1=C(C=C2C=NCCC2=C1)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.